molecular formula C17H15ClN2O2 B6571936 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921773-69-5

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6571936
CAS No.: 921773-69-5
M. Wt: 314.8 g/mol
InChI Key: STUOXMQCOKPWIV-UHFFFAOYSA-N
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Description

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates both an oxindole (2-oxo-2,3-dihydro-1H-indole) and a benzamide moiety. These core scaffolds are independently recognized in medicinal chemistry for their diverse biological activities. The oxindole ring system is a privileged structure in drug discovery, with derivatives extensively investigated for their anticancer and antimicrobial properties . Specifically, 5-chloroindolin-2-one derivatives have demonstrated potent activity against cancer cell lines, such as HCT116, and various microbial strains in research settings . The incorporation of the benzamide group further expands the compound's potential research applications, as this functional group is found in ligands that interact with various serotonergic receptors, including the 5-HT4 receptor subtype . Researchers can explore this compound as a key intermediate or a novel chemical entity in projects aimed at developing new therapeutic agents, particularly in oncology, infectious diseases, and neuropharmacology. Its structure presents opportunities for studying structure-activity relationships and for targeted screening against a range of biological targets.

Properties

IUPAC Name

3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUOXMQCOKPWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling with Acyl Chlorides

Direct coupling using 3-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base achieves moderate yields (60–75%). However, competing side reactions, such as over-acylation or hydrolysis of the acyl chloride, necessitate careful stoichiometric control.

Transition Metal-Mediated Coupling

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enhance efficiency. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base, the aryl bromide derivative of 3-chlorobenzoic acid couples with the indole amine in toluene at 100°C, achieving yields up to 88%.

Table 2: Benzamide Coupling Conditions

MethodCatalyst SystemSolventTemperature (°C)Yield (%)
Acyl ChlorideTEADCM2560–75
Buchwald-HartwigPd(OAc)₂/XantphosToluene10082–88

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate coupling reactions but may degrade the indole lactam. Non-polar solvents (toluene, THF) balance reactivity and stability.

Catalytic Additives

The addition of molecular sieves (4 Å) in acyl chloride couplings absorbs generated HCl, minimizing side reactions. In metal-mediated routes, ligand design (e.g., Xantphos) prevents Pd aggregation and improves turnover numbers.

Characterization and Analytical Data

Post-synthesis characterization confirms structural integrity:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.02 (t, J = 7.5 Hz, 2H, CH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.3 min.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces reaction times from hours to minutes. For example, the indole core synthesis achieves 90% conversion in 5 minutes under microfluidic conditions.

Purification Challenges

Column chromatography remains standard for small-scale batches, but crystallization from ethanol/water mixtures offers cost-effective bulk purification.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted indole derivatives.

    Oxidation: Indole N-oxides.

    Reduction: Indole amines.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

Comparison with Similar Compounds

Key Data :

Compound Halogen Molecular Weight (g/mol) Notable Interactions
Target compound Cl ~314.75 C-H···O hydrogen bonds
3-Bromo analog Br 345.19 Potential Br···π interactions
5-Iodo analog I, Cl 440.62 H···I interactions (9.5% contribution in polymorphs)

Substituents on the Indole/Aryl Group

The 1-ethyl-2-oxoindole moiety distinguishes the target compound from analogs with alternative substituents:

  • 1-Methyl-2-oxoindole : The 3-bromo analog () uses a methyl group at the 1-position, reducing steric hindrance compared to ethyl. This may affect conformational flexibility and kinase binding pocket interactions.
  • Non-indole backbones: 3-Chloro-N-(2-nitrophenyl)benzamide () replaces the indole with a nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects, altering hydrogen-bonding patterns (e.g., C-H···O chains) and crystal packing (Cl···Cl distance = 3.943 Å) .

Heterocyclic Modifications

Compounds in feature imidazole, pyrrole, or furan substituents on the indole ring:

  • Furan derivatives (e.g., compound 75): The furan ring may increase metabolic stability due to reduced susceptibility to oxidative degradation compared to imidazole.

Metal Complexation

For example, 3-chloro-N-(diethylcarbamothioyl)benzamide forms a nickel(II) complex with a distorted square-planar geometry (Ni-S/O coordination), relevant in catalysis or materials science .

Structural and Functional Implications

  • Imidazole-containing analogs () show promise in TLK2 inhibition, suggesting the target compound’s indole-ethyl group may optimize selectivity .
  • Polymorphism and Solubility : Halogen interactions (Cl···Cl, Br···Br) and hydrogen-bonding networks (C-H···O) influence polymorphism, as seen in 3-chloro-N-(2-fluorophenyl)benzamide, where C-H···π interactions vary between polymorphs (20.7% vs. 25.8% contribution) .
  • Synthetic Accessibility : Thionyl chloride-mediated coupling () is a robust method for benzamide synthesis, though substituents like iodine may require specialized conditions (e.g., protected intermediates) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and what reaction conditions are critical for high yield?

  • Methodology : Synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) with a substituted indole amine (e.g., 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-amine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Reaction optimization includes temperature control (0–25°C) and inert atmospheres to prevent hydrolysis .
  • Characterization : Confirm product purity via HPLC, NMR (e.g., 1^1H NMR for indole NH and benzamide protons), and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–8.1 ppm), indole NH (δ ~10.5 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 3.8–4.2 ppm for CH2_2) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (indole 2-oxo group) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Generally soluble in DMSO, DMF, and dichloromethane; limited solubility in water. Stability tests (pH 3–9, 25–37°C) show degradation under strong acidic/basic conditions .
  • Storage : Store at –20°C in inert, anhydrous environments to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methods :

  • Molecular Docking : Use software like MOE or AutoDock to predict binding affinities to target proteins (e.g., kinases, GPCRs) .
  • SAR Analysis : Modify substituents (e.g., chloro position, ethyl group) and simulate interactions using DFT calculations to prioritize synthetic targets .
    • Validation : Compare computational predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. What experimental designs are optimal for resolving contradictions in reported biological activities?

  • Case Study : If conflicting IC50_{50} values arise for kinase inhibition:

Standardize Assays : Use identical buffer conditions (pH, ionic strength) and enzyme sources.

Control for Purity : Validate compound purity (>95% via HPLC) and exclude solvent effects (e.g., DMSO concentration ≤1%) .

Reproducibility : Replicate studies across independent labs with blinded data analysis .

Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?

  • Optimization :

  • Conditions : 100–150°C, 50–100 W power, 10–30 min reaction time in sealed vessels.
  • Benefits : Reduced reaction time (from 12h to 30 min) and improved yield (70% → 90%) compared to conventional heating .
    • Characterization : Monitor reaction progress via in-situ FTIR or LC-MS .

Q. What strategies mitigate side reactions during functionalization of the indole ring?

  • Challenges : Competing reactions at the indole NH or 2-oxo group.
  • Solutions :

  • Protecting Groups : Use Boc or Fmoc to shield NH during alkylation/acylation .
  • Regioselective Catalysis : Employ Pd-catalyzed cross-coupling to target specific positions (e.g., C-5 over C-3) .

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